molecular formula C7H5ClN2S B14161456 3-Chloro-1,2-benzisothiazol-7-amine CAS No. 148193-31-1

3-Chloro-1,2-benzisothiazol-7-amine

Cat. No.: B14161456
CAS No.: 148193-31-1
M. Wt: 184.65 g/mol
InChI Key: QEMAADKFXFAFPL-UHFFFAOYSA-N
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Description

3-Chloro-1,2-benzisothiazol-7-amine is a chemical compound of significant interest in scientific research and development, serving primarily as a versatile synthetic building block. The molecular structure incorporates both an amine functional group and a chloro-substituted isothiazole ring, making it a valuable precursor in organic synthesis and medicinal chemistry. Researchers utilize this compound for the construction of more complex heterocyclic systems and pharmacologically active molecules. Its potential applications include use as an intermediate in the development of agrochemicals and pharmaceuticals, though specific biological activities and mechanisms of action for this exact compound require further investigation. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to handling. While a full safety profile for this compound is not yet established, related compounds like 3-Chloro-1,2-benzisothiazole are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment (PPE), including gloves and safety goggles, and the use of adequate ventilation are strongly recommended.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

148193-31-1

Molecular Formula

C7H5ClN2S

Molecular Weight

184.65 g/mol

IUPAC Name

3-chloro-1,2-benzothiazol-7-amine

InChI

InChI=1S/C7H5ClN2S/c8-7-4-2-1-3-5(9)6(4)11-10-7/h1-3H,9H2

InChI Key

QEMAADKFXFAFPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)SN=C2Cl

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 3 Chloro 1,2 Benzisothiazol 7 Amine Analogues

Reactivity of the Benzisothiazole Nucleus in Functionalized Systems

The 1,2-benzisothiazole (B1215175) core is a key structural element in various synthetic compounds. Its stability, however, can be influenced by the functional groups attached to it. For instance, the presence of a chlorine atom at the 3-position and an amino group at the 7-position introduces specific reactive sites. The synthesis of 3-chloro-1,2-benzisothiazol-7-amine itself involves the reaction of 2-aminothiophenol (B119425) with chloroacetyl chloride, followed by cyclization and chlorination. ontosight.ai

The benzisothiazole ring, particularly when part of the saccharin (B28170) structure (1,2-benzisothiazol-3(2H)-one-1,1-dioxide), is noted for its thermal and photostability. researchgate.net However, the reactivity can be significantly altered by substituents. For example, 3-chloro-1,2-benzisothiazole (B19369) can undergo ring-opening reactions when treated with certain nucleophiles. rsc.org

Chemical Transformations Involving the 3-Chloro Moiety

The chlorine atom at the C3 position of the benzisothiazole ring is a primary site for chemical modification, primarily through nucleophilic substitution reactions.

Nucleophilic Displacement Reactions at C3

The chlorine atom at the C3 position is susceptible to displacement by a variety of nucleophiles. researchgate.netrsc.org This reactivity allows for the introduction of diverse functional groups at this position, leading to a wide range of derivatives.

Studies have shown that 3-chloro-1,2-benzisothiazole reacts with nucleophiles such as sodium cyanide, copper(I) cyanide, n-butyl-lithium, and sodium thiophenoxide, often resulting in products from the fission of the thiazole (B1198619) ring. rsc.org However, reaction with sodium ethoxide leads to the formation of 3-ethoxy-1,2-benzisothiazole without ring opening. rsc.org

In the case of 3-chloro-1,2-benzisothiazole 1,1-dioxide, the chloride anion can be displaced by amine functionalities in a nucleophilic substitution reaction. researchgate.net This has been utilized in the synthesis of saccharin-tetrazolyl analogs. researchgate.net

Formation of C3-Substituted Derivatives

The nucleophilic displacement of the 3-chloro group is a key strategy for synthesizing a variety of C3-substituted 1,2-benzisothiazole derivatives. These derivatives are of interest for their potential biological activities.

For example, the reaction of 3-chloro-1,2-benzisothiazole with various nucleophiles can lead to the formation of compounds with new C-C, C-O, C-N, and C-S bonds at the C3 position. The synthesis of 3,4-dichloro-1,2-benzisothiazole and 3,4,5-trichloro-1,2-benzisothiazole has been achieved through the chlorination of 4-chloro-1,2-benzisothiazole and 4,5-dichloro-1,2-benzisothiazole, respectively. google.com

Chemical Transformations Involving the 7-Amine Functionality

The amino group at the 7-position provides another site for chemical modification, allowing for the synthesis of a different set of derivatives through reactions typical of aromatic amines.

Electrophilic Aromatic Substitution on the Amine Group (e.g., Acylation, Alkylation)

The amino group at the C7 position can undergo reactions such as acylation and alkylation. These reactions are common for aromatic amines and allow for the introduction of various acyl and alkyl groups, further diversifying the range of accessible derivatives. For instance, 2-aminobenzothiazoles can be alkylated by highly reactive halides. nih.gov Acylation of 2-aminobenzothiazole (B30445) with chloroacetyl chloride followed by cyclization with thiourea (B124793) is a known synthetic route. nih.gov

Condensation Reactions Involving the Amino Group

The amino group can also participate in condensation reactions. These reactions are valuable for constructing larger molecular frameworks and for the synthesis of heterocyclic systems fused to the benzisothiazole core. The condensation of o-aminothiophenols with various carboxylic acid derivatives is a common method for synthesizing 2-substituted benzothiazoles. nih.gov Similarly, the amino group of 7-amino-1,2-benzisothiazole derivatives can be expected to undergo condensation with carbonyl compounds to form Schiff bases or other related products. nih.govajol.info

Data Tables

Table 1: Nucleophilic Displacement Reactions at C3 of 3-Chloro-1,2-benzisothiazole

NucleophileReagentSolventProduct(s)Yield (%)Reference
CyanideSodium CyanideAqueous Acetoneo-Cyanophenyl thiocyanate, Bis-(o-cyanophenyl) disulphide, 2-Acetyl-3-aminobenzo[b]thiophen62, 22, 6 rsc.org
CyanideCopper(I) CyanideDimethylformamideBis-(o-cyanophenyl) disulphide80 rsc.org
n-Butyln-Butyl-lithiumNot Specifiedo-(n-Butylthio)benzonitrile90 rsc.org
ThiophenoxideSodium ThiophenoxideEthanolBis-(o-cyanophenyl) disulphide, o-Cyanophenyl phenyl disulphide, Diphenyl disulphide50-55, ~5, 46-50 rsc.org
EthoxideSodium EthoxideEthanol3-Ethoxy-1,2-benzisothiazoleNot Specified rsc.org

Table 2: Formation of C3-Substituted Derivatives via Chlorination

Starting MaterialReagentSolventProductYield (%)Reference
4-Chloro-1,2-benzisothiazoleChlorineGlacial Acetic Acid3,4-Dichloro-1,2-benzisothiazole90 google.com
4-Chloro-1,2-benzisothiazoleChlorineFormic Acid3,4-Dichloro-1,2-benzisothiazole95 google.com
4,5-Dichloro-1,2-benzisothiazoleChlorineGlacial Acetic Acid3,4,5-Trichloro-1,2-benzisothiazole90 google.com

Studies on Thermal Rearrangements and Isomerizations of Benzisothiazole Derivatives

The thermal stability and reactivity of the benzisothiazole core are of significant interest in organic synthesis, as thermal conditions can induce fascinating molecular rearrangements and isomerizations. These transformations can lead to the formation of various structural isomers, often proceeding through complex mechanistic pathways. The study of such reactions is crucial for understanding the intrinsic properties of the benzisothiazole scaffold and for developing synthetic routes to novel heterocyclic systems.

Research into the thermal behavior of benzisothiazole derivatives has revealed that the substitution pattern on the heterocyclic ring plays a critical role in directing the course of these rearrangements. For instance, the presence of specific functional groups can facilitate or inhibit certain isomerization pathways. Thermal effects have been identified as a determining factor in the occurrence of benzothiazole (B30560)–benzisothiazole-type isomerizations, highlighting the thermodynamic and kinetic factors that govern these transformations. researchgate.net

One area of investigation has been the acid-catalyzed thermolysis of tert-butyl sulfoxides, which provides a straightforward method for the synthesis of 3-substituted aryl mdpi.comontosight.aiisothiazoles. organic-chemistry.org This process, conducted in the presence of a catalytic amount of p-toluenesulfonic acid in toluene, demonstrates how thermal energy, in conjunction with a catalyst, can drive the formation of specific benzisothiazole isomers in high yields. organic-chemistry.org These studies underscore the importance of temperature in influencing the reaction outcomes of substituted benzisothiazoles.

Sigmatropic Shifts in Substituted Benzisothiazole Systems

A sigmatropic reaction is a type of pericyclic reaction where one sigma (σ) bond moves across a conjugated π-system to a new position in an intramolecular fashion. wikipedia.org This process involves the concerted reorganization of electrons, and the classification of a sigmatropic shift is given by an order term [i,j], which denotes the migration of the σ-bond. wikipedia.org These reactions are governed by specific selection rules, known as the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the number of electrons involved and whether the reaction is induced by heat or light. wikipedia.orglibretexts.org

In the context of benzisothiazole derivatives, sigmatropic rearrangements represent a key class of thermal transformations. A notable study focused on the thermal isomerization of 3-allyloxy-1,2-benzisothiazole 1,1-dioxides. researchgate.net This research demonstrated that these compounds undergo thermal sigmatropic shifts to yield both rsc.orgrsc.org and organic-chemistry.orgrsc.org rearrangement products. researchgate.net Intriguingly, the initially formed rsc.orgrsc.org-sigmatropic shift product can further react to exclusively form the organic-chemistry.orgrsc.org-isomer, indicating an unusual inversion of the typical product stability. researchgate.net

The rsc.orgrsc.org-sigmatropic rearrangement, commonly known as the Claisen rearrangement for allyl aryl ethers or the Cope rearrangement for 1,5-dienes, is a thermally allowed suprafacial process. libretexts.org In the case of 3-allyloxy-1,2-benzisothiazole 1,1-dioxides, the thermal conditions facilitate the migration of the allyl group. The subsequent rearrangement to the organic-chemistry.orgrsc.org-isomer suggests a complex reaction landscape where the thermodynamic product is different from the kinetically favored one.

The table below summarizes the findings from the thermal rearrangement study of 3-allyloxy-1,2-benzisothiazole 1,1-dioxides, illustrating the formation of the different sigmatropic shift products.

Starting MaterialReaction ConditionProductsObservation
3-Allyloxy-1,2-benzisothiazole 1,1-dioxidesThermal rsc.orgrsc.org-Sigmatropic Shift ProductThe rsc.orgrsc.org product can further isomerize. researchgate.net
organic-chemistry.orgrsc.org-Sigmatropic Shift ProductThe organic-chemistry.orgrsc.org isomer is the final product of the reaction sequence. researchgate.net

These findings highlight the nuanced reactivity of the benzisothiazole system and demonstrate how pericyclic reactions, specifically sigmatropic shifts, can be a powerful tool for the structural diversification of this important heterocyclic motif. Further computational and experimental studies continue to provide deeper insights into the mechanisms and controlling factors of these elegant transformations. rsc.org

Structural Elucidation and Spectroscopic Characterization of Functionalized Benzisothiazoles

Single-Crystal X-ray Diffraction Analysis of Benzisothiazole Derivatives

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of a crystalline compound. While no crystal structure for 3-Chloro-1,2-benzisothiazol-7-amine has been reported, analysis of related benzisothiazole derivatives provides insight into the likely molecular geometry and intermolecular interactions.

Determination of Molecular Conformation and Geometry

For a substituted benzisothiazole derivative, X-ray diffraction would reveal precise bond lengths, bond angles, and torsion angles. The benzisothiazole ring system itself is expected to be largely planar. The positions of the chloro and amino substituents on the benzene (B151609) and isothiazole (B42339) rings, respectively, would be definitively established. The geometry around the exocyclic amino group, including the C-N bond length and the planarity of the nitrogen atom, would also be determined.

Elucidation of Supramolecular Assembly and Intermolecular Interactions (e.g., C-H...O, N-H...O hydrogen bonds, π-π stacking)

In the solid state, molecules of this compound would pack in a specific arrangement, stabilized by a network of intermolecular interactions. The amino group is a potent hydrogen bond donor, and would likely participate in intermolecular N-H...N or N-H...S hydrogen bonds with neighboring molecules. The aromatic rings provide opportunities for π-π stacking interactions, which are common in the crystal structures of planar heterocyclic compounds. The chlorine atom can also participate in halogen bonding. The comprehensive analysis of these non-covalent interactions is crucial for understanding the crystal packing and predicting physical properties such as melting point and solubility.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable information about the connectivity of atoms and the types of functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of organic molecules in solution.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the aromatic ring and the amino group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring. The protons of the amino group would likely appear as a broad singlet, with a chemical shift that could be dependent on the solvent and concentration.

A hypothetical data table for the expected NMR shifts is presented below, based on general knowledge of similar structures.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.0110 - 140
NH₂4.0 - 6.0 (broad)-
C-Cl-145 - 155
C-NH₂-140 - 150
Other Aromatic C-115 - 135
C=N-150 - 160

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amino group, the C=N bond of the isothiazole ring, and the C-Cl bond. The stretching vibrations of the N-H bonds typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C=N stretching vibration would be observed in the 1600-1650 cm⁻¹ region. The C-Cl stretching vibration would be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

A table summarizing the expected IR absorption bands is provided below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (N-H)Symmetric & Asymmetric Stretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Imine (C=N)Stretch1600 - 1650
Aromatic C=CStretch1450 - 1600
C-NStretch1250 - 1350
C-ClStretch600 - 800

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a pivotal analytical technique for the structural elucidation of functionalized benzisothiazoles, providing precise information on the molecular weight and characteristic fragmentation patterns of the analyte. This section focuses on the mass spectrometric analysis of this compound and its closely related structural analog, 3-Chloro-1,2-benzisothiazole (B19369), to understand their behavior upon ionization.

Detailed mass spectrometric data for this compound is not extensively available in the public domain. However, analysis of its molecular formula (C₇H₅ClN₂S) confirms a molecular weight of approximately 184.65 g/mol . nih.gov Consequently, the molecular ion peak (M⁺) in its mass spectrum is expected at an m/z (mass-to-charge ratio) corresponding to this value.

To predict the fragmentation pattern of this compound, it is instructive to examine the mass spectrometric data of its structural analog, 3-Chloro-1,2-benzisothiazole. The GC-MS data for 3-Chloro-1,2-benzisothiazole reveals a top peak at m/z 169, which corresponds to its molecular ion (M⁺). nih.gov The presence of a significant peak at m/z 171, with an intensity of approximately one-third of the molecular ion peak, is characteristic of a monochlorinated compound, representing the ³⁷Cl isotope. nih.gov A prominent fragment ion is observed at m/z 134. nih.gov This fragmentation is likely due to the loss of a chlorine atom from the molecular ion.

Based on the fragmentation of the analog, a proposed fragmentation pathway for this compound can be hypothesized. The molecular ion is expected at m/z 184. The presence of the amine group at the 7-position introduces additional fragmentation possibilities. Common fragmentation pathways for aromatic amines include the loss of HCN (27 Da) or NH₂ (16 Da). Therefore, fragments resulting from the loss of chlorine, followed by or in conjunction with the fragmentation of the amine group, are anticipated.

Below are the detailed mass spectrometry data for 3-Chloro-1,2-benzisothiazole and the projected data for this compound.

Table 1: Mass Spectrometry Data for 3-Chloro-1,2-benzisothiazole

m/z ValueInterpretation
169Molecular Ion (M⁺)
171Isotopic peak for ³⁷Cl
134[M-Cl]⁺

Data sourced from NIST Mass Spectrometry Data Center. nih.gov

Table 2: Projected Mass Spectrometry Data for this compound

m/z Value (Projected)Interpretation
184Molecular Ion (M⁺)
186Isotopic peak for ³⁷Cl
149[M-Cl]⁺
157[M-HCN]⁺

Computational Chemistry and Theoretical Investigations of 3 Chloro 1,2 Benzisothiazol 7 Amine and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. While specific DFT studies on 3-Chloro-1,2-benzisothiazol-7-amine are not widely published, extensive research on analogous compounds, such as 3-chloro-1,2-benzisothiazole (B19369) and other benzothiazole (B30560) derivatives, offers significant insights. nih.govscirp.org These calculations provide a basis for understanding the molecule's stability, reactivity, and spectroscopic properties. nih.gov

Molecular orbital (MO) analysis is fundamental to understanding the electronic behavior of a molecule. DFT calculations can map the distribution of electron density and identify the locations of molecular orbitals. For the related compound 3-chloro-1,2-benzisothiazole, Mulliken population analysis has been used to show the charge distribution across the molecule. nih.gov This type of analysis helps in identifying which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). For instance, in a theoretical study of benzothiazole derivatives, Fukui dual descriptors identified the N3 nitrogen as the most nucleophilic site across all studied molecules. ccsenet.org Natural Bond Orbital (NBO) analysis further elucidates the stability of the molecule by examining hyperconjugative interactions and charge delocalization. nih.govscirp.org

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu The energy and localization of these orbitals are key to understanding how a molecule will interact with other reagents. ucsb.eduresearchgate.net

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.org A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org In studies of 3-chloro-1,2-benzisothiazole, the calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule. nih.gov For benzothiazole derivatives, it has been shown that substituents can significantly affect the HOMO-LUMO gap, thereby altering the molecule's reactivity. scirp.org

Orbital Concept Significance in Reactivity Prediction
HOMO (Highest Occupied Molecular Orbital) Represents the ability to donate electrons. A higher energy HOMO indicates a better nucleophile. researchgate.net
LUMO (Lowest Unoccupied Molecular Orbital) Represents the ability to accept electrons. A lower energy LUMO indicates a better electrophile. wikipedia.org
HOMO-LUMO Gap (ΔE) Indicates chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. scirp.org

Quantitative Structure-Activity Relationship (QSAR) Studies on Benzisothiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at building predictive models that correlate the chemical structure of compounds with their biological activity or chemical properties. nih.gov

QSAR models are developed by establishing a mathematical relationship between molecular descriptors of a series of compounds and their experimentally measured activity. nih.gov For a series of 1,2-benzisothiazol-3-one derivatives, a robust QSAR model was developed using a stepwise multiple linear regression (SW-MLR) method to predict caspase-3 inhibitory activity. nih.govnih.gov The total set of 53 compounds was divided into a training set to build the model and a test set to validate its predictive quality. nih.govresearchgate.net The resulting model showed a high correlation coefficient (R²) of 0.91 for the training set, indicating a strong correlation between the descriptors and the activity. nih.govnih.gov The model's reliability was further confirmed by leave-one-out cross-validation. nih.gov Such models are valuable tools for predicting the properties of new, unsynthesized derivatives.

A crucial outcome of QSAR studies is the identification of molecular descriptors that significantly influence the activity of the compounds. nih.gov These descriptors can be categorized as electronic, steric, or thermodynamic, among others. In the study of 1,2-benzisothiazol-3-one derivatives, it was found that descriptors related to electronegativity, atomic masses, atomic van der Waals volumes, and specific atom-centered fragments play a significant role in their caspase-3 inhibitory activity. nih.govresearchgate.net For example, one descriptor related to van der Waals volume had a significant negative effect, suggesting that increased bulk in certain molecular regions decreases activity. nih.gov Identifying these key features provides valuable guidance for designing more potent analogues. nih.gov

Descriptor Type Influence on Activity (Example: Caspase-3 Inhibition) Reference
Electronegativity-related Significant positive influence nih.gov
Atomic Masses Significant influence nih.gov
Atomic van der Waals volumes Significant negative effect (bulk is disfavored) nih.gov
2D Autocorrelation Positive and negative influences depending on the specific descriptor researchgate.net
WHIM descriptors Negative influence on activity nih.gov

Reaction Mechanism Modeling and Transition State Analysis

Understanding the step-by-step process of a chemical reaction is vital for controlling its outcome and optimizing conditions. Computational modeling allows for the investigation of reaction pathways and the characterization of high-energy transition states that are difficult to observe experimentally.

Studies on the reactivity of 3-chloro-1,2-benzisothiazole with various nucleophiles and carbanions have shown that the reaction can proceed through different pathways, including those that lead to the fission of the isothiazole (B42339) ring. rsc.org For example, reaction with carbanions derived from active methylene (B1212753) compounds like pentane-2,4-dione leads to the formation of 2-acetyl-3-aminobenzo[b]thiophen. rsc.org A proposed mechanism for these transformations involves the initial formation of S-substituted o-cyanothiophenols as key intermediates. rsc.org In contrast, reaction with sodium ethoxide yields the substitution product, 3-ethoxy-1,2-benzisothiazole, without ring opening, highlighting how reaction conditions and the nature of the nucleophile dictate the reaction pathway. Similarly, DFT calculations have been used to explore reaction mechanisms in other benzothiazole systems, suggesting that energy barriers can be overcome by the energy released from an exothermic reaction, making the formation of novel structures thermodynamically favorable. nih.gov

Conformational Analysis and Energy Landscapes

The spatial arrangement of atoms and the rotational freedom around single bonds in a molecule define its conformational landscape. For a molecule like this compound, the orientation of the exocyclic amino group (-NH₂) relative to the benzisothiazole ring system is of primary interest in conformational analysis. Understanding the molecule's preferred three-dimensional structures and the energy barriers separating them is crucial for comprehending its reactivity, intermolecular interactions, and potential biological activity.

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for exploring these conformational preferences. scirp.orgnih.gov By systematically rotating the bonds of interest and calculating the corresponding energy, a potential energy surface (PES) can be mapped. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which represent the energy maxima on the pathway between conformers.

For this compound, the key dihedral angle for conformational analysis is the one defined by the atoms C6-C7-N-H, which describes the rotation of the amino group. Due to the potential for hydrogen bonding between the amino hydrogens and the lone pair of electrons on the isothiazole nitrogen atom, as well as steric interactions with the adjacent C6-H bond, distinct rotational isomers are expected.

A relaxed potential energy surface scan is typically performed to elucidate the energy profile associated with the rotation of the amino group. In such a study, the dihedral angle would be varied in a stepwise manner, and at each step, the rest of the molecule's geometry would be allowed to relax to its minimum energy configuration.

Table 1: Calculated Relative Energies for Key Conformations of this compound

ConformationDihedral Angle (C6-C7-N-H)Relative Energy (kcal/mol)
Global Minimum~0°0.00
Transition State~90°4.5 - 6.0
Local Minimum~180°1.5 - 2.5

Note: The data in this table is representative of a theoretical DFT study and illustrates the expected conformational preferences based on the analysis of similar aromatic amines.

The global minimum energy conformation is predicted to be one where one of the N-H bonds of the amino group is oriented towards the isothiazole nitrogen, suggesting a stabilizing intramolecular hydrogen bond-like interaction. A higher energy local minimum may exist where the amino group is rotated by approximately 180 degrees. The transition state connecting these minima would likely occur when the amino group is roughly perpendicular to the plane of the benzisothiazole ring, maximizing steric hindrance and minimizing electronic stabilization.

The energy barrier to rotation of the amino group is an important parameter that can be derived from the energy landscape. For similar aromatic amines, this barrier is typically in the range of a few kcal/mol, indicating that at room temperature, the interconversion between conformers is rapid.

Furthermore, computational studies on analogous benzothiazole derivatives have employed methods such as B3LYP with basis sets like 6-31+G(d,p) to successfully model their molecular structures and electronic properties. scirp.orgkau.edu.sa These studies have shown that the substitution pattern on the benzene (B151609) ring can influence the electronic distribution and reactivity of the entire molecule, which would in turn affect the conformational energy landscape. kau.edu.sa For instance, the electron-withdrawing nature of the chlorine atom at the 3-position and the electron-donating nature of the amino group at the 7-position in the target molecule create a unique electronic environment that governs its conformational behavior.

Table 2: Key Geometric Parameters for the Global Minimum Conformation of this compound (Theoretical)

ParameterBond/AngleValue
Bond LengthC7-N~1.39 Å
Bond LengthC3-Cl~1.74 Å
Bond AngleC6-C7-N~121°
Dihedral AngleC5-C6-C7-N~179°

Note: The values in this table are typical theoretical values obtained from DFT calculations for similar molecular structures.

Applications As Synthetic Intermediates and Building Blocks in Advanced Chemical Synthesis

Role of Chlorinated Benzisothiazoles in the Synthesis of Complex Molecules

Chlorinated benzisothiazoles are crucial precursors in multi-step synthetic pathways. The chlorine atom, particularly at the 3-position, functions as an effective leaving group, enabling nucleophilic substitution reactions. This reactivity is fundamental to creating new carbon-carbon and carbon-heteroatom bonds, thereby assembling more elaborate molecular structures.

A prominent example of this application is the use of 3-chloro-1,2-benzisothiazole (B19369) as a key intermediate in the synthesis of the atypical antipsychotic drug, Ziprasidone. fishersci.comfishersci.ca In this process, the chlorine atom is displaced by a piperazine (B1678402) derivative to form the core of the final active pharmaceutical ingredient. This highlights the industrial significance of chlorinated benzisothiazoles in producing medicinally important compounds.

Table 1: Reactivity of Functional Groups in 3-Chloro-1,2-benzisothiazol-7-amine
Functional GroupPositionSynthetic UtilityExample Reaction Types
Chlorine3Excellent leaving groupNucleophilic Aromatic Substitution
Amine7Versatile nucleophile and baseDiazotization, Acylation, Alkylation

Utilization of Aminobenzisothiazoles in the Construction of Pharmaceutical Scaffolds

The amino group on the benzisothiazole ring provides a critical anchor point for building diverse pharmaceutical scaffolds. ontosight.ai The benzisothiazole nucleus itself is a "privileged" structure in medicinal chemistry, appearing in various biologically active compounds. derpharmachemica.com The presence of an amine allows for extensive derivatization to explore structure-activity relationships (SAR).

The amine functionality can be readily transformed into a wide range of other groups. For instance, it can be acylated to form amides, alkylated to secondary or tertiary amines, or converted into a diazonium salt. This diazonium intermediate is exceptionally useful, capable of undergoing Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -CN, -halogens) or participating in azo-coupling reactions to create dyes and other complex systems.

Research into related benzothiazole (B30560) structures has shown that chloro-substituted aminobenzothiazoles can enhance sensitivity in certain cancer cell lines, demonstrating how the interplay between the amine and chloro groups can be tuned for specific biological outcomes. derpharmachemica.com This versatility makes aminobenzisothiazoles, including the 7-amino isomer, foundational components in the discovery of new therapeutic agents targeting a spectrum of diseases. ontosight.ai

Derivatization for Novel Heterocyclic Systems

The dual reactivity of this compound allows it to be a starting point for the synthesis of entirely new heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, chemists can construct fused ring systems, significantly increasing molecular complexity and exploring novel chemical space.

For example, the amine group can be reacted with a suitable reagent to build a new ring fused onto the existing benzene (B151609) portion of the molecule. Depending on the reaction partner, this could lead to the formation of imidazole, triazole, or other heterocyclic rings. Such derivatization is a key strategy for developing compounds with unique pharmacological or material properties. The synthesis of complex molecules like novel benzimidazoles or benzothiadiazoles from related benzisothiazole precursors showcases the transformative potential of this class of compounds in creating new chemical entities.

Potential in Materials Science Applications

The applications of benzisothiazole derivatives are not limited to pharmaceuticals; they are also gaining attention in the field of materials science. The benzisothiazole core is a fluorophore, meaning it can absorb light at one wavelength and emit it at a longer wavelength. This inherent luminescent property is of great interest for the development of advanced materials.

By modifying the substituents on the benzisothiazole ring, scientists can tune its photophysical properties, such as the color and efficiency of its fluorescence. The amino (-NH2) and chloro (-Cl) groups on this compound act as electron-donating and electron-withdrawing groups, respectively. These groups can modulate the energy levels of the molecule's frontier orbitals (HOMO and LUMO), thereby altering its absorption and emission spectra.

This tunability is particularly relevant for the design of organic light-emitting diodes (OLEDs), fluorescent sensors, and molecular probes. For instance, research on chlorinated benzothiadiazole-based polymers has demonstrated their utility in polymer solar cells, where chlorine substitution helps to adjust the material's band gap and molecular packing, enhancing device efficiency. osti.gov While direct applications of this compound in this area are still emerging, its structure suggests it is a promising candidate for derivatization into novel dyes, pigments, and functional organic materials. ontosight.ai

Investigations into Biological Activities of Benzisothiazole Derivatives Mechanism Focused

Mechanisms of Antimicrobial Action

Derivatives of 1,2-benzisothiazole (B1215175) are recognized for their broad-spectrum antimicrobial properties, targeting both bacteria and fungi. researchgate.netnih.gov The mechanism of action for some derivatives, such as 1,2-benzisothiazolin-3-one (BIT), is thought to involve the targeting of thiol-containing proteins in microorganisms, demonstrating particular potency against cells that are actively metabolizing. nih.gov

Certain 1,2-benzisothiazole derivatives demonstrate a notable selective action against fungal pathogens. nih.govdrugbank.com Studies have shown that some 3-amino, 3-acylamino, and 3-alkylaminoacylamino derivatives of 1,2-benzisothiazole exhibit selective antifungal activity, while other similar compounds show no significant antimicrobial effects. nih.gov The nature of substituents on the benzisothiazole ring plays a crucial role in this selectivity. For instance, in a series of 1,2-benzisothiazolin-3-one derivatives, the antifungal activity was found to be heavily influenced by the specific substituents, with some compounds showing selective action against the tested fungi. drugbank.com A benzenesulfonylurea derivative of 1,2-benzisothiazole was found to have very marked antimycotic action against the dermatophytes Epidermophyton floccosum, Microsporum gypseum, and Trichophyton spp., as well as Madurella mycetomatis. pbsciences.org

The 1,2-benzisothiazole core is the basis for compounds with potent and broad antibacterial and antifungal activity. researchgate.net Derivatives of 1,2-benzisothiazolin-3-one are among the most active substances in this class. researchgate.net

Research has demonstrated significant activity against Gram-positive bacteria. drugbank.comguidetoimmunopharmacology.org N-arylalkanoic and N-aryloxyalkanoic acid derivatives of 1,2-benzisothiazolin-3-one, along with their esters and amides, show good antimicrobial activity against Gram-positive bacteria, with some compounds being 10-20 times more potent than the parent 1,2-benzisothiazolin-3-one. guidetoimmunopharmacology.org Similarly, certain N-alkoxybenzyl, N-aryl, and N-alkoxyphenyl derivatives are active against Bacillus subtilis and Staphylococcus aureus. drugbank.com Sulfonamide derivatives of 1,2-benzisothiazole have also exhibited good antibacterial activity against these Gram-positive bacteria. pbsciences.org In contrast, many of these derivatives show no efficacy against Gram-negative bacteria like E. coli. guidetoimmunopharmacology.org

The antifungal spectrum is also broad, with yeasts and moulds showing considerable susceptibility to certain derivatives. researchgate.netguidetoimmunopharmacology.org This includes activity against various species of Candida and dermatophytes. guidetoimmunopharmacology.org

Derivative ClassBacterial ActivityFungal ActivityReference
N-arylalkanoic/N-aryloxyalkanoic acids of 1,2-benzisothiazolin-3-oneGood activity against Gram-positive bacteria (e.g., Bacillus subtilis, Sarcina lutea, Staphylococcus epidermidis). Inactive against E. coli.Susceptibility observed in yeasts and moulds (e.g., Candida spp., dermatophytes). guidetoimmunopharmacology.org
N-alkoxybenzyl/N-aryl/N-alkoxyphenyl derivatives of 1,2-benzisothiazolin-3-oneActive against Gram-positive microorganisms (Bacillus subtilis, Staphylococcus aureus).Activity is strongly affected by substituents. drugbank.com
Sulfonamide derivatives of 1,2-benzisothiazoleGood activity against Gram-positive bacteria (B. subtilis, S. aureus).Marked action against specific dermatophytes and Madurella mycetomatis. pbsciences.org
3-Amino/3-acylamino derivatives of 1,2-benzisothiazoleNot specified as primary activity.Exhibited selective antifungal activity. nih.gov

The antimicrobial efficacy of benzisothiazole derivatives can be linked to environmental and physicochemical factors. The lipophilicity of a compound, which can be influenced by the pH of the surrounding medium, is related to its antimicrobial potency. guidetoimmunopharmacology.org Quantitative structure-activity relationship (QSAR) analysis of certain 1,2-benzisothiazolin-3-one derivatives revealed a bilinear relationship between their activity against B. subtilis and their lipophilicity (logP), with an optimal value around 3. guidetoimmunopharmacology.org This suggests that the ability of the molecule to penetrate the microbial cell membrane, a process affected by its ionization state and thus by pH, is a critical determinant of its antibacterial action. guidetoimmunopharmacology.org Furthermore, the activity of compounds like 1,2-benzisothiazol-3(2H)-one (BIT) is particularly high against actively metabolizing cells. nih.gov Since cellular metabolism is intricately linked to and affected by environmental conditions such as pH, it follows that the mechanism of action is indirectly influenced by these factors. In microalgae, the primary inhibitory mechanism of BIT was damage to the photosynthetic system, and the algae's detoxification process involved the generation of reduced glutathione (B108866) (GSH) and antioxidant enzymes, cellular functions that are pH-sensitive. nih.gov

Receptor Binding and Interaction Mechanisms of Benzisothiazole Derivatives

The benzisothiazole scaffold is a key structural feature in several atypical antipsychotic drugs that interact with central nervous system (CNS) receptors. These derivatives exhibit complex binding profiles, primarily targeting dopamine (B1211576) and serotonin (B10506) receptor systems, which underlies their therapeutic effects in conditions like schizophrenia and bipolar disorder. nih.govnih.govpatsnap.com

Several clinically significant drugs containing the benzisothiazole moiety function by modulating neurotransmitter pathways. Their mechanism involves a combination of antagonism and partial agonism at various dopamine and serotonin receptor subtypes. guidetoimmunopharmacology.orgpsychopharmacologyinstitute.compbsciences.org

Lurasidone , a benzisothiazole derivative, acts as a full antagonist at dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors. nih.govguidetoimmunopharmacology.org It is also a partial agonist at the 5-HT1A receptor. nih.govguidetoimmunopharmacology.org The antagonism of D2 and 5-HT2A receptors is characteristic of atypical antipsychotics and addresses the positive symptoms of psychosis. guidetoimmunopharmacology.org Concurrently, its high affinity for and antagonism of the 5-HT7 receptor, along with partial agonism at 5-HT1A receptors, is believed to contribute to its antidepressant properties and positive effects on cognition. nih.govresearchgate.net

Perospirone (B130592) is another atypical antipsychotic of the azapirone family that contains a 1,2-benzothiazol-3-yl group. patsnap.com Its primary mechanism involves potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors. patsnap.compsychopharmacologyinstitute.com This dual receptor blockade is thought to alleviate not only the positive symptoms of schizophrenia but also the negative symptoms, such as social withdrawal. psychopharmacologyinstitute.compatsnap.com Additionally, perospirone acts as a partial agonist at 5-HT1A receptors, which may contribute to mood-stabilizing effects. patsnap.comdrugbank.com

Ziprasidone is a benzisothiazole derivative that also functions as a dopamine and serotonin antagonist. nih.govdrugbank.com It has a high affinity for D2 and 5-HT2A receptors, with a notably higher 5-HT2A/D2 receptor affinity ratio compared to many other atypical antipsychotics. nih.govdrugbank.com Its efficacy is proposed to be mediated through this combined D2 and 5-HT2A antagonism. pbsciences.org Ziprasidone also functions as an agonist at the 5-HT1A receptor and an antagonist at the 5-HT1D receptor. pbsciences.org Furthermore, it can inhibit the synaptic reuptake of serotonin and norepinephrine, which may contribute to its antidepressant activity. pbsciences.orgdrugbank.com

CompoundDopamine Receptor InteractionSerotonin Receptor InteractionReference
LurasidoneD2 (Antagonist)5-HT2A (Antagonist), 5-HT7 (Antagonist), 5-HT1A (Partial Agonist) nih.govdrugbank.comguidetoimmunopharmacology.org
PerospironeD2 (Antagonist)5-HT2A (Antagonist), 5-HT1A (Partial Agonist) pbsciences.orgpatsnap.compsychopharmacologyinstitute.com
ZiprasidoneD2 (Antagonist), D3 (Antagonist)5-HT2A (Antagonist), 5-HT1A (Agonist), 5-HT1D (Antagonist), 5-HT2C (Antagonist) nih.govpbsciences.orgdrugbank.com

Enzymatic Inhibition Mechanisms

Benzisothiazole derivatives have been identified as inhibitors of several key enzymes, indicating their potential as therapeutic agents for a range of diseases, including viral infections and neurodegenerative disorders.

In one significant finding, benzisothiazolone derivatives were discovered to be bifunctional inhibitors of the HIV-1 reverse transcriptase (RT) enzyme. drugbank.com These compounds block both the DNA polymerase and the Ribonuclease H (RNase H) activities of RT. drugbank.com This dual inhibition is noteworthy, as many allosteric inhibitors affect only one of the enzyme's functions. The proposed mechanism involves binding to allosteric sites on the enzyme rather than the active sites. drugbank.com

Another area of activity is the inhibition of cholinesterases. Certain benzothiazolone derivatives were synthesized and found to be effective inhibitors, with a preference for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). Kinetic studies of the most potent compound, M13, revealed it to be a reversible and noncompetitive inhibitor of BChE. Docking simulations suggest its binding mechanism involves the formation of a hydrogen bond with the Ser287 residue and π-π stacking interactions with the Trp82 residue in the enzyme's active site.

Enzyme TargetDerivative ClassMechanism of InhibitionReference
HIV-1 Reverse Transcriptase (DNA Polymerase & RNase H)BenzisothiazolonesBifunctional inhibition, likely through binding to allosteric sites. drugbank.com
Butyrylcholinesterase (BChE)Benzothiazolones (e.g., M13)Reversible, noncompetitive inhibition. Involves H-bonding with Ser287 and π-π interaction with Trp82.
Acetylcholinesterase (AChE)BenzothiazolonesInhibitory activity observed, but generally less potent than against BChE.

Caspase-3 Inhibitory Activity in 1,2-Benzisothiazol-3-one Derivatives

A novel series of 1,2-benzisothiazol-3-one derivatives has been synthesized and evaluated for their ability to inhibit caspases, a family of cysteine proteases central to the apoptotic pathway. nih.govnih.gov Certain compounds within this series demonstrated low nanomolar potency against caspase-3 in vitro and provided significant protection against apoptosis in a camptothecin-induced Jurkat T-cell model. nih.gov

Notably, compound 5i emerged as the most potent caspase-3 inhibitor from this series, with an IC50 value of 1.15 nM. nih.gov Molecular docking studies have been employed to predict the binding modes of these inhibitors within the active site of caspase-3, providing a structural basis for their inhibitory activity. nih.govnih.gov These studies suggest that the benzisothiazole scaffold can be effectively modified to achieve high-affinity and selective inhibition of caspase-3. researchgate.net Another study on N-acyl-substituted 1,2-benzisothiazol-3-one derivatives also identified compounds with nanomolar potency against both caspase-3 and caspase-7. nih.gov Specifically, compounds 24 and 25 showed significant protection against apoptosis in the same Jurkat T-cell system. nih.gov

Table 1: Caspase-3 Inhibitory Activity of Selected 1,2-Benzisothiazol-3-one Derivatives

CompoundTarget EnzymeIC50 (nM)Cellular ModelObservationsReference
5i Caspase-31.15Camptothecin-induced Jurkat T-cellsMost potent inhibitor in the series nih.gov
24 Caspase-3, Caspase-7Not specifiedCamptothecin-induced Jurkat T-cellsSignificant protection against apoptosis nih.gov
25 Caspase-3, Caspase-7Not specifiedCamptothecin-induced Jurkat T-cellsSignificant protection against apoptosis nih.gov

Oxidosqualene Cyclase Inhibition by Benzisothiazole Derivatives

Benzisothiazole derivatives have also been investigated as inhibitors of oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway. researchgate.net OSC catalyzes the cyclization of 2,3-oxidosqualene (B107256) to lanosterol, a precursor to cholesterol. researchgate.nettaylorfrancis.com Inhibition of this enzyme presents a therapeutic strategy for managing dyslipidemia. researchgate.net

Research has shown that certain phenyl-substituted benzo[d]isothiazoles exhibit high affinity for human OSC. researchgate.net The development of these inhibitors often begins from compounds initially identified in fungicide projects, which also show affinity for the human enzyme. researchgate.net The evaluation of different chemical scaffolds, including benzisothiazoles, has led to the identification of potent inhibitors. researchgate.net The search for new site-directed irreversible OSC inhibitors is an active area of research, with the goal of understanding the enzyme's structure and mechanism of action for the development of hypocholesterolemic drugs. nih.gov

DNA Interaction and Genotoxic Mechanisms (In vitro)

The interaction of benzisothiazole derivatives with DNA has been a subject of study to understand their potential as anticancer agents. bohrium.comresearchgate.net These compounds can interact with DNA through various modes, including minor groove binding and intercalation, which can lead to the inhibition of DNA-related processes. bohrium.com

One study focused on benzothiazole (B30560) derivatives that act as human topoisomerase IIα inhibitors. researchgate.net Topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication and transcription. The compound 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3) was identified as a particularly effective inhibitor of human topoisomerase IIα, with an IC50 value of 39 nM. researchgate.net Mechanistic studies revealed that BM3 is not a DNA intercalator but rather a DNA minor groove-binding agent that interacts directly with the enzyme. researchgate.net

Furthermore, another benzothiazole derivative, 5g , has been shown to induce DNA damage and cause a potent G2/M phase arrest in cancer cells. nih.gov This compound was found to increase the levels of reactive oxygen species (ROS), leading to DNA double-strand breaks. nih.gov A toxicological evaluation of certain benzothiazole derivatives carrying a piperazine (B1678402) ring indicated that they were not genotoxic in the Ames test and chromosomal aberration assays, suggesting a favorable safety profile in these respects. dergipark.org.tr

Table 2: In Vitro DNA Interaction and Genotoxic Effects of Benzothiazole Derivatives

CompoundMechanism of ActionTargetEffectReference
BM3 DNA minor groove binding, Topoisomerase IIα inhibitionHuman Topoisomerase IIαInhibition of enzyme activity (IC50 = 39 nM) researchgate.net
5g Induction of ROS, DNA damageCancer cellsG2/M phase cell cycle arrest, apoptosis nih.gov
Piperazine-containing benzothiazolesNot specifiedSalmonella TA98/TA100, human lymphocytesNot genotoxic in Ames test and chromosomal aberration assay dergipark.org.tr

Mechanisms of Induced Plant Defenses by Benzisothiazole Analogues

Benzisothiazole analogues have been identified as potent inducers of plant defense mechanisms, a phenomenon known as systemic acquired resistance (SAR). nih.govnih.govescholarship.org SAR is a long-lasting, broad-spectrum resistance that is activated throughout the plant following an initial localized infection. escholarship.org

One of the earliest and most well-known synthetic elicitors is 3-allyloxy-1,2-benzisothiazole-1,1-dioxide , commonly known as Probenazole (PBZ). nih.govescholarship.org PBZ has been used for decades in agriculture to protect rice against the blast fungus. nih.govescholarship.org It functions as a functional analog of salicylic (B10762653) acid (SA), a key signaling molecule in plant defense. nih.gov However, some benzisothiazole derivatives can activate the SAR signal transduction pathway independently of SA accumulation. nih.gov

Application of these compounds can trigger a variety of defense responses in plants. For instance, in tomato plants, treatment with a benzothiadiazole (a related heterocyclic compound) leads to increased protection against Fusarium oxysporum by stimulating the deposition of structural compounds and the infusion of phenolics into the root tissues. nih.gov These defense responses create a fungitoxic environment that restricts pathogen growth. nih.gov The study of these mechanisms is crucial for developing new strategies for crop protection. frontiersin.orgfrontiersin.org

Q & A

What are the established synthetic routes for 3-Chloro-1,2-benzisothiazol-7-amine, and how do reaction conditions influence yield?

Basic Research Question
A common method involves reacting 2-(chlorosulfanyl)benzoyl chloride with primary amines, as demonstrated in analogous benzisothiazol-3(2H)-one syntheses . Key parameters include amine nucleophilicity, solvent polarity, and reaction temperature. For example, using excess methylamine under controlled pressure (0.20 MPa) and temperature (60°C) optimizes yields in related chloro-propanediol derivatives . Orthogonal testing and single-factor analysis are recommended to isolate critical variables .

What analytical techniques are most reliable for quantifying this compound in complex matrices?

Basic Research Question
Solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is effective for trace detection in aqueous solutions, achieving high sensitivity through on-fiber derivatization . For non-volatile derivatives, HPLC-FLD (fluorescence detection) or LC-MS/MS provides robust quantification in oils and biological samples . Method validation should include spike-recovery experiments and matrix-matched calibration to address interference .

How do electronic and steric effects influence the reactivity of this compound in cycloaddition reactions?

Advanced Research Question
Density functional theory (DFT) studies on analogous systems reveal that electron-withdrawing groups (e.g., Cl) enhance electrophilicity at the thiazole ring, facilitating nucleophilic attacks. Steric hindrance from substituents on the amine group can reduce reaction rates in CO₂ cycloaddition, as observed in epichlorohydrin-derived cyclic carbonates . Synchrotron-based X-ray crystallography or 2D NMR (HMBC, HSQC) can validate mechanistic hypotheses .

How should researchers resolve contradictions in reported toxicological data for 3-Chloro-1,2-benzisothiazol derivatives?

Advanced Research Question
Discrepancies in toxicity studies (e.g., antifertility effects vs. metabolic safety) may arise from differences in model organisms, exposure routes, or metabolite profiling. A metabonomic approach using UPLC-MS for urine analysis in rats can identify biomarker correlations . Comparative studies should standardize protocols (e.g., ISO 17025) and include positive controls like 3-MCPD esters, known for renal toxicity .

What catalytic systems enhance the functionalization of this compound in CO₂ utilization?

Advanced Research Question
Amine-functionalized ionic liquids (AFILs) act as dual catalysts, with the imidazolium ring facilitating ring-opening reactions and the protonated amine stabilizing intermediates during CO₂ cycloaddition . Optimizing Br⁻ anion concentration and reaction pressure (e.g., 0.5–1.0 MPa) improves yields of cyclic carbonates. Post-reaction NMR analysis (e.g., COSY, HSQC) confirms product integrity .

What strategies optimize the synthesis of this compound derivatives under green chemistry principles?

Advanced Research Question
Base-catalyzed transesterification with DBU in methanol at 60°C minimizes waste in related cyclic carbonate syntheses . Solvent-free conditions or bio-based solvents (e.g., glycerol) reduce environmental impact. Process analytical technology (PAT), such as in-situ FTIR, enables real-time monitoring of intermediates .

What molecular mechanisms underlie the antifertility effects of 3-Chloro-1,2-propanediol analogs, and how do they inform benzisothiazol-7-amine toxicity?

Advanced Research Question
3-Chloro-1,2-propanediol inhibits spermatogenesis via post-testicular mechanisms, likely by disrupting epididymal function or sperm glycolysis . Comparative transcriptomics or proteomics in exposed models can identify shared pathways (e.g., oxidative stress response). Dose-response studies with deuterated analogs (e.g., 3-Chloro-1,2-Propanediol-d5) clarify metabolic activation .

How stable is this compound under acidic or basic conditions, and what degradation products form?

Basic Research Question
Stability assays in HCl/Na₂CO₃ solutions show that chloro-thiazole derivatives often undergo hydrolysis to form sulfonic acids or thiols . Accelerated degradation studies (40–80°C) with LC-MS/MS detect intermediates like benzisothiazole-7-ol. pH-stat titration quantifies reaction kinetics, while Arrhenius modeling predicts shelf-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.